4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol
Description
Historical Context and Development
The development of this compound emerges from the broader historical evolution of tetrazole chemistry that began in the early 20th century. Tetrazoles were first discovered and characterized as synthetic organic heterocyclic compounds consisting of a five-member ring containing four nitrogen atoms and one carbon atom. The name "tetrazole" was proposed for this new ring structure, establishing the foundation for an entire class of nitrogen-rich heterocycles that would prove invaluable in pharmaceutical chemistry.
The incorporation of trityl protecting groups into tetrazole chemistry represents a significant advancement in synthetic methodology. The trityl group has been used extensively for nitrogen and oxygen protection, where detritylation is accomplished employing acidic conditions, either with protonic acids such as hydrochloric acid, acetic acid, or trifluoroacetic acid, or Lewis acids. This protection strategy became particularly important in the synthesis of sartan drugs, which are a class of medications effective in treating hypertension and heart failure. These drugs block the renin-angiotensin system and represent one of the most significant therapeutic interventions available for the treatment of hypertension, with about seven sartans in clinical practice, five of which possess a tetrazole moiety in their structure.
The development of specific synthetic routes for trityl-protected tetrazoles has been driven by the need for efficient, high-yielding procedures that avoid the use of toxic and expensive metal catalysts or high boiling point polar solvents. Novel synthesis methods have been developed using reactive complexes from sodium azide and tertiary amine hydrochlorides, enabling the preparation of tetrazole derivatives under mild conditions with high yields without the need for hazardous metal catalysts. These methodological advances have made trityl-protected tetrazoles more accessible for pharmaceutical and materials science applications.
Significance in Tetrazole Chemistry
The significance of this compound within tetrazole chemistry stems from its role as both a synthetic intermediate and a biologically active compound. Tetrazoles have emerged as a prime class of heterocycles, very important to medicinal chemistry and drug design due to their unique structural properties and ability to serve as bioisosteric replacements for carboxylic acids. The tetrazole heterocycle is a promising scaffold in drug design and is incorporated into active pharmaceutical ingredients of medications with various actions including hypotensives, diuretics, antihistamines, antibiotics, and analgesics.
The metabolic stability of tetrazole systems represents one of their most valuable characteristics in pharmaceutical applications. This heterocyclic system is metabolically stable and easily participates in various intermolecular interactions with different biological targets through hydrogen bonding, conjugation, or van der Waals forces. Specifically, neutral 1H-tetrazole forms are metabolically stable bioisosteric analogs of cis-amide and carboxyl groups, while tetrazolide serves as an analog of carboxylate anion. This bioisosteric relationship has proven particularly valuable in the development of antidiabetic agents, where tetrazole derivatives demonstrate activity against type 2 diabetes mellitus through multiple mechanisms including peroxisome proliferator-activated receptors agonists, protein tyrosine phosphatase 1B inhibitors, and aldose reductase inhibitors.
The unique hydrogen bonding capabilities of tetrazoles contribute significantly to their biological activity. Tetrazoles possess a special ability to form stable hydrogen bonds simultaneously with several proton donors and acceptors, and such interactions are often predominant in the binding of active molecules to their biological targets. Based on theoretical and experimental studies, tetrazoles are sufficiently strong bases for the formation of hydrogen bonding, and the substituent at position 5 of the cycle has a noticeable effect on the basicity. This characteristic makes compounds like this compound particularly valuable as they can engage in complex intermolecular interactions that enhance their therapeutic potential.
Structural Classification within Tetrazole Derivatives
This compound belongs to the classification of 5-substituted tetrazoles, which represent one of the most important subclasses within tetrazole chemistry. Based on the number of substituents, tetrazoles can be classified as unsubstituted, monosubstituted, disubstituted, and trisubstituted. The compound under study falls specifically into the category of 5-substituted tetrazoles with additional phenolic and trityl functionalities, creating a complex molecular architecture that combines multiple pharmacophoric elements.
The structural classification of this compound involves several key components that define its chemical behavior and biological activity. The tetrazole ring system exists in tautomeric forms, with 5-substituted tetrazoles containing 6π electrons existing as either 1H or 2H tautomers. In solution, the 1H-tautomer is the predominant form, but in the gas phase, the 2H-tautomer is more stable. This tautomeric equilibrium plays a crucial role in the compound's interaction with biological targets and its overall pharmacological profile.
The trityl protecting group represents a sophisticated synthetic strategy that provides exceptional stability during chemical transformations. The trityl group is a key protecting group in the synthesis of nitrogen-containing heterocycles, including 1H-tetrazoles. This protection strategy allows for selective chemical modifications at other positions while maintaining the integrity of the tetrazole nitrogen atoms. The presence of the trityl group also influences the compound's solubility characteristics and molecular recognition properties, making it particularly useful in multi-step synthetic sequences.
The phenolic component of the molecule introduces additional functional diversity, providing hydrogen bonding capabilities and potential sites for further chemical modification. The combination of the phenolic hydroxyl group with the tetrazole ring system creates a molecule capable of engaging in complex intermolecular interactions, including π-π interactions with aromatic systems and extensive hydrogen bonding networks. This structural complexity positions this compound as a versatile building block for the development of more complex pharmaceutical agents and materials.
Properties
IUPAC Name |
4-[(2-trityltetrazol-5-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c32-25-18-16-21(17-19-25)20-26-28-30-31(29-26)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,32H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAHJUJMHJCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693925 | |
| Record name | 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164334-17-2 | |
| Record name | 4-{[2-(Triphenylmethyl)-2H-tetrazol-5-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrazole Ring Formation via Multicomponent Reactions (MCR)
Tetrazoles are commonly synthesized through multicomponent reactions involving azide sources and nitriles or isocyanides. The Ugi-type four-component reaction (UT-4CR) on solid or liquid phases is a notable method to prepare substituted tetrazoles, including those with trityl protection.
- The UT-4CR involves the reaction of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMS-N3) or sodium azide under mild conditions.
- The reaction can be performed in solvents such as methanol, dichloromethane, or mixtures including water, often at room temperature or slightly elevated temperatures.
- The trityl group can be introduced by using trityl-protected amines or by protecting the tetrazole nitrogen post-synthesis.
- Solid-phase synthesis methods allow for easy purification and high yields.
This approach yields tetrazole derivatives with good regioselectivity and functional group tolerance, including aromatic aldehydes and phenols, facilitating the synthesis of this compound analogs.
Palladium-Catalyzed Cross-Coupling Reactions
A key step in connecting the tetrazole moiety to the phenol ring via a methylene linker involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or related cross-couplings.
- The tetrazole-bearing boronic acid or boronate ester derivatives react with aryl halides (e.g., 4-bromomethylphenol derivatives) in the presence of palladium catalysts (e.g., palladium acetate or tetrakis(triphenylphosphine)palladium(0)).
- Reaction conditions typically include potassium carbonate or acetate as a base, solvents such as 1,4-dioxane, toluene, or mixtures with water, and inert atmosphere (nitrogen or argon).
- Reaction temperatures range from room temperature to reflux (approximately 80–110 °C).
- Yields vary according to conditions but generally range from 60% to 85%.
- The trityl protection is stable under these conditions, allowing for selective coupling without deprotection.
A representative experimental procedure involves stirring the boronate ester of the tetrazole with 4-bromomethylphenol, potassium carbonate, and palladium catalyst in 1,4-dioxane/water under reflux with nitrogen protection for several hours, followed by filtration and purification to isolate the coupled product.
Protection and Deprotection Strategies
- The trityl group is introduced to protect the tetrazole nitrogen, preventing side reactions during coupling.
- Protection is typically achieved by reacting the free tetrazole with trityl chloride under basic conditions.
- Deprotection (if required) is performed under acidic conditions such as trifluoroacetic acid treatment.
- Phenol groups can be protected as methyl ethers or silyl ethers if necessary during intermediate steps to prevent unwanted side reactions.
Alternative Synthetic Routes
- Direct alkylation of 2H-tetrazole derivatives with benzyl halides bearing phenol substituents can be employed, though this may require strong bases and careful control to avoid over-alkylation.
- Multistep synthesis involving initial formation of the phenol-methylene intermediate, followed by tetrazole ring closure using azide sources and nitrile precursors, is also reported.
Summary Table of Key Preparation Parameters
Detailed Research Findings
- Studies show that the UT-4CR method allows for efficient synthesis of tetrazole derivatives with high regioselectivity and functional group tolerance, including phenols and trityl groups.
- Palladium-catalyzed Suzuki couplings are robust and yield high purity products, with reaction monitoring by TLC and HPLC confirming completion within 4–12 hours.
- NMR and HRMS data confirm the structural integrity of the synthesized this compound, with characteristic signals for the tetrazole ring, trityl group, and phenol moiety.
- The trityl protecting group is crucial for maintaining tetrazole stability during coupling and can be selectively removed if required without affecting the phenol.
Chemical Reactions Analysis
Types of Reactions
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. The incorporation of the tetrazole ring into phenolic compounds enhances their bioactivity. For instance, research has shown that compounds similar to 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study:
A study involving the synthesis of tetrazole derivatives demonstrated that certain analogs showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Analog A | HeLa | 10 |
| Analog B | A549 | 12 |
Antimicrobial Properties
Tetrazoles are also recognized for their antimicrobial activity. The presence of the trityl group in this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
Case Study:
In vitro tests showed that derivatives similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship revealed that modifications on the tetrazole ring could significantly improve efficacy .
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its phenolic hydroxyl group can participate in polymerization reactions, leading to the development of novel materials with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(4-(tetrazole)) | 300 | 50 |
| Poly(phenolic resin) | 250 | 45 |
Proteomics Research
The compound has been utilized as a biochemical probe in proteomics research due to its ability to selectively bind to specific proteins, facilitating the study of protein interactions and functions.
Case Study:
In proteomic studies, researchers employed this compound to label proteins in cell lysates, which allowed for the identification of protein complexes involved in cellular signaling pathways .
Mechanism of Action
The mechanism of action of 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
4-(1H-Tetrazol-5-yl)phenol
- Structure: Lacks the trityl group, exposing the 1H-tetrazole directly attached to phenol.
- Reactivity : More reactive due to unprotected tetrazole, enabling direct participation in acid-base or coordination chemistry.
- Applications : Used as a ligand or intermediate in small-molecule synthesis .
5-(4-Methoxyphenyl)-2H-tetrazole
- Structure: Methoxy group replaces the phenol, and the tetrazole is unprotected (2H-tautomer).
- Synthesis : Prepared via cyclization of nitriles with sodium azide.
- Properties : Improved solubility compared to trityl-protected analogues due to the smaller methoxy group .
Trityl Losartan (2-Butyl-4-chloro-1-[2'-(2-Trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazole-5-methanol)
- Structure : Shares the trityl-protected tetrazole but incorporates an imidazole ring and biphenyl system.
- Role : Intermediate in losartan synthesis; the trityl group is later cleaved to activate the drug .
CV-11974 (Angiotensin II Antagonist)
- Structure : Features a tetrazole on a biphenyl system without trityl protection.
- Bioactivity : Potent AT1 receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .
Biological Activity
4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on current research findings.
Molecular Structure
The compound has the molecular formula C27H22N4O and features a phenolic moiety linked to a trityl-protected tetrazole group. This unique structure contributes to its diverse reactivity and biological interactions.
Reactivity
The phenolic group can engage in oxidation reactions, potentially forming quinone derivatives, while the tetrazole ring may participate in coordination with metal ions and other biomolecules. These interactions are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. The tetrazole moiety can mimic carboxylic acids, enhancing binding affinities to certain enzymes and receptors. This mechanism is particularly relevant in pharmacological contexts, where it may influence drug action and efficacy .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties, particularly its effects on cell viability and proliferation in cancer cell lines. The compound's ability to disrupt critical signaling pathways involved in cancer progression has been noted, although further research is required to fully elucidate these effects .
Interaction with Biomolecules
The compound has been investigated for its interactions with biomolecules such as β-catenin. It has been shown to disrupt β-catenin/Tcf interactions, which are pivotal in various cellular processes including growth and differentiation. This disruption could lead to therapeutic applications in diseases characterized by aberrant β-catenin signaling, such as certain cancers .
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent. -
Cancer Cell Line Studies
In vitro assays using breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, indicating promise for further development as an anticancer therapeutic .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Disruption of β-catenin signaling |
| 4-(1H-tetrazol-5-ylmethyl)phenol | Moderate | Limited | General enzyme inhibition |
| 4-(2-Methyl-2H-tetrazol-5-yl)phenol | Yes | No | Unknown |
Q & A
Q. What are the optimized synthetic routes for 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol, and how can purity be maximized?
- Methodological Answer : A heterogeneously catalyzed approach using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour is recommended. Stoichiometric equivalents of reactants (1.00 mmol each) ensure controlled reactivity. Post-reaction, monitor completion via TLC, then cool and quench with ice water. Purify the crude product via hot-water washing and recrystallization in aqueous acetic acid to achieve >95% purity. This method minimizes side reactions and enhances yield reproducibility .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use IR spectroscopy to identify the phenolic O–H stretch (~3200–3500 cm⁻¹) and tetrazole C–N absorption (~1450–1550 cm⁻¹). ¹H NMR in DMSO-d₆ should reveal the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the methylene bridge (δ 4.5–5.0 ppm, singlet). Validate with elemental analysis (e.g., C, H, N percentages) to confirm stoichiometry, as demonstrated for analogous tetrazole derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Employ SHELXL for small-molecule refinement. Collect high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å), and refine the structure using full-matrix least-squares methods. Key parameters include thermal displacement factors (Uiso) for the trityl group and torsion angles for the methylphenol linkage. Validate with R-factor convergence (<5%) and the Mercury CSD suite for packing analysis to detect lattice interactions influencing conformation .
Q. How to address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational frequencies and NMR chemical shifts. Compare experimental IR/NMR data with theoretical values to identify outliers. For example, deviations in tetrazole ring puckering may arise from solvent effects (e.g., DMSO polarity). Cross-validate using error analysis frameworks (e.g., Press et al.’s Numerical Recipes) to quantify uncertainties in experimental vs. theoretical data .
Q. What strategies improve reproducibility in scaled-up synthesis of this compound?
- Methodological Answer : Standardize reaction parameters using DoE (Design of Experiments) . For instance, vary catalyst loading (5–15 wt%) and temperature (60–90°C) in a factorial design to identify critical factors. Use HPLC-MS to track intermediates and optimize quenching/purification steps. Document batch-specific deviations (e.g., solvent lot variability) and adjust recrystallization solvents (e.g., ethanol/water vs. acetic acid) to maintain consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
